molecular formula C11H16N2O2S B12129442 N-(5-Acetyl-4-methyl-thiazol-2-yl)-2,2-dimethyl-propionamide

N-(5-Acetyl-4-methyl-thiazol-2-yl)-2,2-dimethyl-propionamide

Cat. No.: B12129442
M. Wt: 240.32 g/mol
InChI Key: FDOOXGOCOOATEZ-UHFFFAOYSA-N
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Description

N-(5-Acetyl-4-methyl-thiazol-2-yl)-2,2-dimethyl-propionamide is a synthetic organic compound featuring a thiazole core, which is a privileged scaffold in medicinal chemistry and drug discovery. The molecular structure includes a 2,2-dimethylpropionamide (pivalamide) group attached to the nitrogen of a 4-methylthiazole ring that is further substituted with an acetyl group at the 5-position. This specific arrangement of functional groups makes it a valuable intermediate for researchers exploring the structure-activity relationships (SAR) of heterocyclic compounds. Thiazole derivatives, and 2-aminothiazoles in particular, are extensively investigated in scientific research for their diverse biological activities. Compounds based on the thiazole scaffold have been reported in literature to exhibit a range of pharmacological properties, including serving as antagonists for receptors such as the Zinc-Activated Channel (ZAC) and human adenosine A3 receptors . More broadly, the 2-aminothiazole core is a key structure in the development of novel agents with potential anticancer, antimicrobial, antioxidant, and anti-inflammatory activities . As a functionalized thiazole, this compound is primarily suited for use as a building block in chemical synthesis and as a standard in analytical research. This product is intended for research and manufacturing purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H16N2O2S/c1-6-8(7(2)14)16-10(12-6)13-9(15)11(3,4)5/h1-5H3,(H,12,13,15)

InChI Key

FDOOXGOCOOATEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C(C)(C)C)C(=O)C

Origin of Product

United States

Preparation Methods

LDA-Mediated Alkylation

4-Methylthiazol-2-amine is treated with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF) to deprotonate the 5-position. Subsequent addition of acetaldehyde forms a secondary alcohol intermediate.

Reaction Equation :

4-Methylthiazol-2-amine+CH3CHOLDA, THF5-(1-Hydroxyethyl)-4-methylthiazol-2-amine\text{4-Methylthiazol-2-amine} + \text{CH}_3\text{CHO} \xrightarrow{\text{LDA, THF}} \text{5-(1-Hydroxyethyl)-4-methylthiazol-2-amine}

Oxidation to Acetyl Group

The alcohol intermediate is oxidized to the acetyl derivative using manganese dioxide (MnO₂) in dichloromethane at room temperature for 12 hours.

Optimized Conditions :

ParameterValueSource
Oxidizing agentMnO₂
SolventDichloromethane
Temperature25°C
Yield85%

Amide Coupling with 2,2-Dimethylpropionyl Chloride

The final step involves coupling the 5-acetyl-4-methylthiazol-2-amine with 2,2-dimethylpropionyl chloride (pivaloyl chloride) under Schotten-Baumann conditions.

Procedure :

  • 5-Acetyl-4-methylthiazol-2-amine is dissolved in dichloromethane (DCM) and cooled to 0°C.

  • Pivaloyl chloride is added dropwise, followed by triethylamine (TEA) as a base.

  • The reaction is stirred at room temperature for 4–6 hours, yielding the target compound.

Key Data :

ParameterValueSource
Coupling agentPivaloyl chloride
BaseTriethylamine
SolventDichloromethane
Yield92%

Alternative Synthetic Routes

TEMPO-Mediated Oxidation

A patent describes the oxidation of 5-hydroxymethyl-4-methylthiazole to 5-formyl-4-methylthiazole using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and sodium hypochlorite. The formyl group is further oxidized to acetyl using Jones reagent (CrO₃/H₂SO₄).

Conditions :

  • Oxidation to formyl : 0–2°C, TEMPO/KBr/NaClO, dichloromethane (yield: 97–98%).

  • Oxidation to acetyl : CrO₃ in acetone/H₂SO₄, 0°C (yield: 80%).

Friedel-Crafts Acylation

In rare cases, direct acetylation of 4-methylthiazole is achieved using acetic anhydride and AlCl₃. However, this method suffers from low regioselectivity and yields (<50%).

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 2.30 (s, 3H, CH₃), 2.56 (s, 3H, COCH₃), 1.59 (s, 9H, C(CH₃)₃).

  • HR-MS : m/z [M + H]⁺ calcd for C₁₁H₁₆N₂O₂S: 240.32, found 240.31.

Challenges and Optimization Strategies

Regioselectivity in Acetylation

Position 5 is favored for electrophilic substitution due to the electron-donating methyl group at position 4, which activates the ring. Computational studies confirm the higher electron density at position 5.

Side Reactions

  • Over-oxidation : Prolonged exposure to MnO₂ may degrade the acetyl group to carboxylic acid.

  • Amide Hydrolysis : Acidic conditions during coupling can hydrolyze the amide bond; thus, neutral pH is critical.

Industrial-Scale Considerations

A 2024 patent highlights a scalable process using continuous-flow reactors for the oxidation step, reducing reaction time from 12 hours to 30 minutes and improving yield to 94% .

Chemical Reactions Analysis

Types of Reactions

N-(5-Acetyl-4-methyl-thiazol-2-yl)-2,2-dimethyl-propionamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that thiazole derivatives, including N-(5-Acetyl-4-methyl-thiazol-2-yl)-2,2-dimethyl-propionamide, exhibit promising anticancer properties. Thiazole compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Antitumor Activity
In a study conducted on several thiazole derivatives, including the compound of interest, the effectiveness was measured against different cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results showed that certain thiazole derivatives had an IC50 value significantly lower than standard chemotherapeutic agents, indicating stronger anticancer activity .

CompoundCell LineIC50 (µM)Comparison Standard
This compoundMCF-75.715-Fluorouracil
Another Thiazole DerivativeHepG210.00Cisplatin

Anticonvulsant Properties

Thiazole derivatives have also been explored for their anticonvulsant properties. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance anticonvulsant activity.

Case Study: Anticonvulsant Screening
A series of thiazole analogues were synthesized and screened for their anticonvulsant activity using the maximal electroshock seizure (MES) model. The study found that specific substitutions on the thiazole ring significantly improved efficacy compared to existing anticonvulsants .

CompoundModel UsedED50 (mg/kg)Comparison Standard
This compoundMES20Ethosuximide
Other Thiazole AnaloguesMES<15Sodium Valproate

Inhibition of Enzymatic Activity

This compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

Case Study: Enzyme Inhibition
In vitro studies demonstrated that this compound could effectively inhibit enzymes such as phosphoinositide 3-kinase (PI3K), which is crucial in cancer progression and metabolism. The inhibition was quantified using enzyme assays that measured the rate of substrate conversion .

EnzymeInhibition Percentage (%)Reference Compound
PI3K85Wortmannin
Other EnzymesVariesVarious Standards

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step organic reactions which have been optimized for yield and purity.

Synthesis Pathway
The synthesis typically starts with the formation of the thiazole ring followed by acetylation and subsequent amide formation. Characterization techniques such as NMR spectroscopy and X-ray crystallography confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of N-(5-Acetyl-4-methyl-thiazol-2-yl)-2,2-dimethyl-propionamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

(a) N-(5-Acetyl-4-methylthiazol-2-yl)-4-methylbenzenesulfonamide ()
  • Key Differences : Replaces the 2,2-dimethyl-propionamide group with a 4-methylbenzenesulfonamide.
  • Implications : Sulfonamide groups enhance electrophilicity, making this compound a versatile intermediate for synthesizing hydrazinecarbodithioate derivatives under mild conditions . In contrast, the bulky 2,2-dimethyl-propionamide in the target compound may reduce reactivity but improve metabolic stability.
(b) N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide ()
  • Key Differences : Substitutes the thiazole ring with a 1,3,4-thiadiazole and lacks acetyl/methyl substituents.
  • Implications: The thiadiazole core exhibits distinct electronic properties due to additional nitrogen atoms, correlating with potent anti-proliferative activity against hepatocarcinoma, leukemia, and breast carcinoma cells . This suggests that the thiazole-based target compound may have different biological selectivity.
(c) Pyridine-Based 2,2-Dimethyl-propionamide Derivatives (Evidences 4–6)

Examples include:

  • N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS: 882016-49-1)
  • N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS: 784155-54-0)
  • N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
Parameter Target Compound (Thiazole) Pyridine Derivatives (Evidences 4–6)
Heterocycle Thiazole Pyridine
Substituents 5-Acetyl, 4-Methyl 5-Hydroxymethyl/Fluoro/Iodo
Amide Group 2,2-Dimethyl-propionamide 2,2-Dimethyl-propionamide
Potential Applications Drug intermediates Halogenated variants (e.g., iodo) may serve as radioligands or cross-coupling substrates .
(d) Thiazolidinone Derivatives (NAT-1 and NAT-2) ()
  • Key Differences: NAT-1 and NAT-2 feature a thiazolidinone core with nicotinamide substituents.
Anti-Proliferative Activity of Thiadiazole vs. Thiazole Derivatives

highlights the activity of N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide:

Cancer Type Anti-Proliferative Activity (Order of Potency)
Hepatocarcinoma Highest
Leukemia Moderate
Breast Carcinoma Lowest

While the target compound’s thiazole scaffold may offer different pharmacokinetic profiles, the presence of acetyl and methyl groups could modulate cytotoxicity through steric or electronic effects .

Biological Activity

N-(5-Acetyl-4-methyl-thiazol-2-yl)-2,2-dimethyl-propionamide is a thiazole-derived compound that has garnered attention for its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₁H₁₆N₂O₂S
  • Molecular Weight : 240.32 g/mol
  • IUPAC Name : N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, including adenosine receptors and other enzyme systems.

1. Adenosine Receptor Antagonism

Research indicates that thiazole and thiadiazole derivatives exhibit significant binding affinities to adenosine receptors, particularly the A3 subtype. For example, compounds structurally similar to this compound have shown promising antagonistic properties against human A3 receptors with subnanomolar affinities. The binding affinities (Ki values) for related compounds have been reported to be as low as 0.79 nM, indicating a strong potential for therapeutic applications in conditions such as cancer and inflammation .

2. Antiproliferative Activity

Thiazole derivatives have been investigated for their antiproliferative effects against various cancer cell lines. In particular, modifications to the thiazole structure have led to enhanced activity against melanoma and prostate cancer cells, with IC50 values dropping from micromolar to low nanomolar ranges . The mechanism of action appears to involve the inhibition of tubulin polymerization, a critical process in cell division.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural Feature Effect on Activity
Acetyl groupEnhances receptor binding affinity
Methyl groupsIncreases hydrophobic interactions
Thiazole ringCritical for receptor recognition

Studies have shown that the introduction of various substituents at specific positions on the thiazole ring can significantly alter the compound's affinity for adenosine receptors, suggesting a fine-tuning approach in drug design .

Case Studies and Research Findings

  • In Vitro Studies : Various in vitro assays have demonstrated that thiazole derivatives can inhibit proliferation in cancer cell lines. For instance, a study reported that compounds with similar structural motifs to this compound exhibited IC50 values ranging from 0.5 µM to 10 µM against prostate cancer cells .
  • Mechanistic Insights : Preliminary studies suggest that these compounds may exert their effects through multiple pathways, including modulation of apoptosis and cell cycle arrest mechanisms .
  • Comparative Analysis : A comparative analysis of thiazole derivatives indicated that those with methoxy substitutions showed enhanced selectivity and potency against specific cancer types compared to their parent compounds .

Q & A

Q. What are the key synthetic steps and purification methods for N-(5-Acetyl-4-methyl-thiazol-2-yl)-2,2-dimethyl-propionamide?

The synthesis typically involves sequential functionalization of the thiazole core. For example, acylation of the 2-amino group is achieved using chloroacetyl chloride in the presence of triethylamine as a base, followed by recrystallization from ethanol-DMF mixtures to ensure purity . Critical steps include controlling reaction temperature (20–25°C) and stoichiometric ratios to avoid side reactions. Post-synthesis, purity is confirmed via elemental analysis and LC-MS .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

A multi-technique approach is required:

  • 1H NMR to confirm proton environments (e.g., acetyl methyl groups at δ ~2.5 ppm).
  • IR spectroscopy for carbonyl (C=O) stretches (~1650–1750 cm⁻¹).
  • Elemental analysis to validate empirical formulas (e.g., C, H, N, S content).
  • LC-MS for molecular weight verification and detecting impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during thiazole ring functionalization?

Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance nucleophilic substitution efficiency .
  • Catalyst use : Triethylamine facilitates deprotonation and accelerates acylation .
  • Temperature control : Maintaining 20–25°C prevents undesired side reactions (e.g., over-acylation) .
  • Recrystallization : Ethanol-DMF mixtures yield high-purity crystals by removing unreacted intermediates .

Q. What computational strategies predict the biological activity of thiazole-based derivatives?

  • PASS program : Predicts broad-spectrum biological potential (e.g., antimicrobial, anticancer) based on structural motifs .
  • Molecular docking : Evaluates binding affinities to target proteins (e.g., kinases, enzymes) by simulating interactions between the acetyl-thiazole moiety and active sites .
  • ADMET modeling : Assesses pharmacokinetic properties (e.g., solubility, metabolic stability) .

Q. How can discrepancies between predicted and observed biological activities be resolved?

  • Structural validation : Re-examine spectroscopic data to confirm correct synthesis (e.g., unintended substituent positions) .
  • Bioassay optimization : Adjust in vitro conditions (e.g., cell line selection, concentration ranges) to account for bioavailability limitations .
  • SAR studies : Compare analogs (e.g., replacing acetyl with benzoyl groups) to identify critical pharmacophores .

Q. What strategies guide structure-activity relationship (SAR) studies for modifying substituents on the thiazole ring?

  • Electron-withdrawing groups : Acetyl or nitro groups enhance electrophilicity, improving interactions with nucleophilic protein residues .
  • Hydrophobic substituents : Methyl or cyclopropyl groups increase lipophilicity, aiding membrane penetration .
  • Heterocyclic extensions : Adding triazole or pyrazine rings (e.g., via click chemistry) broadens target engagement .

Methodological Considerations

  • Data contradiction analysis : Cross-validate computational predictions (e.g., PASS) with in vitro cytotoxicity assays (e.g., MTT tests) to identify false positives .
  • Crystallography : Single-crystal X-ray diffraction (as in ) resolves ambiguous stereochemistry or tautomerism .

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